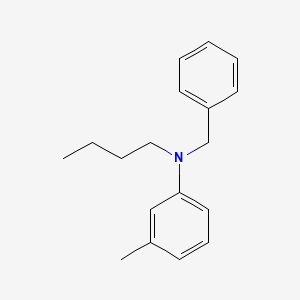

N-Benzyl-N-butyl-3-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

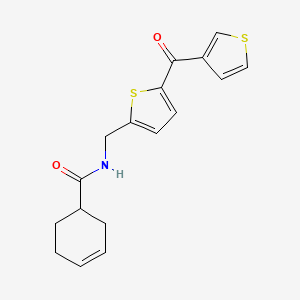

“N-Benzyl-N-butyl-3-methylaniline” is a chemical compound with the molecular formula C18H23N . It has a molecular weight of 253.39 . The IUPAC name for this compound is N-benzyl-N-butyl-3-methyl-aniline .

Molecular Structure Analysis

The InChI code for “N-Benzyl-N-butyl-3-methylaniline” is 1S/C18H23N/c1-3-4-13-19(15-17-10-6-5-7-11-17)18-12-8-9-16(2)14-18/h5-12,14H,3-4,13,15H2,1-2H3 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-Benzyl-N-butyl-3-methylaniline” is a white to yellow powder or crystals or liquid . It has a density of 1.0±0.1 g/cm3 and a boiling point of 384.9±21.0 °C at 760 mmHg .科学的研究の応用

Catalysis in Organic Synthesis

N-Benzyl-N-butyl-3-methylaniline: is utilized in catalytic processes, particularly in the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes and is significant for its mild conditions and practicality, using NaOH as a base . The methylation of anilines is a key transformation in organic synthesis, often employed to modify the lipophilicity of compounds, thereby enhancing their biological accessibility .

Synthesis of Bio-active Compounds

The compound plays a role in the synthesis of bio-active compounds, especially in the pharmaceutical industry. The selective N-alkylation of amines, including N-methylation, is a widely applied chemical transformation for creating compounds with potential therapeutic effects .

Hydrogen Autotransfer Reactions

N-Benzyl-N-butyl-3-methylaniline: is involved in hydrogen autotransfer (also known as hydrogen borrowing) reactions. This methodology uses alcohols to form more reactive aldehydes or ketones, which then undergo further reactions such as aldol condensation or imine formation, ultimately leading to the formation of new C–C or C–N bonds .

Green Chemistry Applications

The compound’s use in methylation reactions represents an advancement in green chemistry. Traditional N-alkylation methods rely on toxic and waste-generating alkylating agents, whereas the use of N-Benzyl-N-butyl-3-methylaniline in hydrogen autotransfer reactions with methanol produces water as the sole stoichiometric by-product, reducing environmental impact .

Material Science Research

In material science, N-Benzyl-N-butyl-3-methylaniline can be a precursor or an intermediate in the synthesis of materials with specific properties. Its role in the formation of polymers or coatings that require certain organic functionalities is of particular interest .

Analytical Chemistry

This compound may also find applications in analytical chemistry, where it could be used as a standard or reagent in the quantification and identification of chemical substances through various analytical techniques .

Chemical Synthesis Optimization

N-Benzyl-N-butyl-3-methylaniline: can be used to optimize chemical synthesis processes. Its involvement in reactions under mild conditions allows for the development of more efficient and less energy-intensive synthetic routes .

Chromatography

Lastly, in the field of chromatography, N-Benzyl-N-butyl-3-methylaniline could be used in the development of novel stationary phases or as a component in mobile phases to improve the separation of complex mixtures .

Safety and Hazards

特性

IUPAC Name |

N-benzyl-N-butyl-3-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-3-4-13-19(15-17-10-6-5-7-11-17)18-12-8-9-16(2)14-18/h5-12,14H,3-4,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPGBARNBSACEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2872535.png)

![3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2872536.png)

![ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2872539.png)

![5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2872545.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2872547.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide](/img/structure/B2872548.png)

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872549.png)

![2-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B2872552.png)

![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)